N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- A study explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in toluene to obtain the corresponding thioamide. This compound underwent electrophilic substitution reactions including nitration, bromination, formylation, and acylation, showcasing the chemical versatility of furan-2-yl benzo[d]thiazole derivatives (Aleksandrov & El’chaninov, 2017).
Biological Activities
- Another study reported the design, synthesis, and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. The compounds displayed moderate to excellent potency against cancer cell lines with minimal effects on normal cells, highlighting the therapeutic potential of these derivatives (Zhang et al., 2017).
- New N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides were synthesized and showed promising anticancer activities in initial screenings, suggesting their potential as new anticancer agents (Horishny et al., 2020).
Antimicrobial and Antitumor Properties
- A study on the synthesis, spectroscopic, and biological study of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, reported antibacterial and antifungal activities, indicating the broad-spectrum biological potential of these compounds (Patel et al., 2015).
Mechanism of Action
Target of Action
N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a compound that has been found to have antimicrobial properties . . The compound’s interaction with these cells is crucial for its antimicrobial activity.
Mode of Action
It is known that furan-containing compounds, like this one, exhibit a wide range of advantageous biological and pharmacological characteristics . These compounds interact with their targets, causing changes that inhibit the growth or survival of the target cells .
Biochemical Pathways
This compound likely affects several biochemical pathways. Furan derivatives are known to have a variety of therapeutic advantages, such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . The compound’s impact on these pathways and their downstream effects contribute to its overall biological activity.
Result of Action
The result of the action of this compound is the inhibition of the growth or survival of its target cells This leads to its antimicrobial effects
Biochemical Analysis
Biochemical Properties
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Some related compounds have shown potent cytotoxic activities against certain cell lines . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known that thiazole derivatives can undergo electrophilic substitution and nucleophilic substitution, which could potentially influence their interactions with biomolecules .
Dosage Effects in Animal Models
The effects of different dosages of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide in animal models have not been reported yet. Studies on related compounds suggest that they may exhibit different effects at different dosages .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could potentially influence metabolic flux or metabolite levels.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKVROPZHGDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.